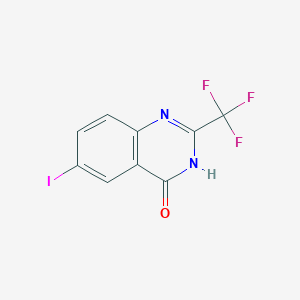

6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one

Description

6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of iodine and trifluoromethyl groups in the compound enhances its chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula |

C9H4F3IN2O |

|---|---|

Molecular Weight |

340.04 g/mol |

IUPAC Name |

6-iodo-2-(trifluoromethyl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H4F3IN2O/c10-9(11,12)8-14-6-2-1-4(13)3-5(6)7(16)15-8/h1-3H,(H,14,15,16) |

InChI Key |

LOQMCDKMOJGZCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)NC(=N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one typically involves the reaction of 2-trifluoromethyl-3,1-benzoxazone with amines. The reaction conditions can vary, but a common method involves fusing 6-iodo-2-trifluoromethyl-3,1-benzoxazin-4-one with amines at 140°C for 10 minutes. This reaction yields 5-iodo-N-(methyl and aryl)-2-trifluoroacetamido benzamide derivatives . Another method involves condensing 6-iodo-2-trifluoromethyl-3,1-benzoxazinone with amines in acetic acid under reflux conditions, resulting in 6-iodo-3-(methyl and aryl)-2-trifluoromethylquinazolin-4-one derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

Condensation Reactions: The compound can react with hydrazine hydrate to form 3-amino-6-iodo-2-trifluoromethylquinazolinone.

Formation of Schiff’s Bases: The 3-amino derivative can further react with aldehydes and isatin to form Schiff’s bases.

Common Reagents and Conditions

Amines: Used in the initial synthesis and condensation reactions.

Hydrazine Hydrate: Used to form the 3-amino derivative.

Aldehydes and Isatin: Used to form Schiff’s bases.

Major Products Formed

- 5-iodo-N-(methyl and aryl)-2-trifluoroacetamido benzamide derivatives

- 6-iodo-3-(methyl and aryl)-2-trifluoromethylquinazolin-4-one derivatives

- 3-amino-6-iodo-2-trifluoromethylquinazolinone

- Schiff’s bases of isatin

Scientific Research Applications

6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one has been studied for its antimicrobial properties. The compound and its derivatives have shown moderate effects on some bacteria and fungi . The Schiff’s base of isatin, in particular, has demonstrated potent antifungal activity comparable to ketoconazole . Additionally, quinazolinone derivatives, including this compound, have been explored for their potential anticancer and antiviral activities .

Mechanism of Action

The mechanism of action of 6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one is not fully understood. the presence of the trifluoromethyl group is known to enhance the compound’s interaction with biological targets, potentially through increased lipophilicity and improved binding affinity to enzyme active sites . The iodine atom may also contribute to the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

- 6-iodo-3-substituted-2-trifluoromethylquinazolin-4-one derivatives

- 3-(3-trifluoromethylphenyl)-6-iodo-4(3H)-quinazolinone derivatives

Uniqueness

6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one is unique due to the presence of both iodine and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups in the quinazolinone scaffold makes it a valuable compound for medicinal chemistry research, particularly in the development of antimicrobial, anticancer, and antiviral agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.